molecular formula C11H14N2O B019093 S-Nicotine-5-carboxaldehyde CAS No. 852238-97-2

S-Nicotine-5-carboxaldehyde

Cat. No.: B019093
CAS No.: 852238-97-2
M. Wt: 190.24 g/mol
InChI Key: UNEQTJXXUQPCGD-NSHDSACASA-N
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Description

S-Nicotine-5-carboxaldehyde: is a chiral molecule with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is a derivative of nicotine, an alkaloid found in tobacco plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing S-Nicotine-5-carboxaldehyde involves the reaction of (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde with elemental sulfur in toluene. The reaction is carried out under reflux conditions for 24 hours. After filtration and evaporation of the solvent, the crude material is purified using reverse-phase liquid chromatography (RPLC) with silica gel .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of chiral catalysts and purification methods to ensure the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: S-Nicotine-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-Nicotine-5-carboxaldehyde is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the development of enantioselective synthesis methods .

Biology: In biological research, this compound is used to study the interactions of nicotine derivatives with nicotinic acetylcholine receptors. This research is crucial for understanding the effects of nicotine on the nervous system .

Medicine: Its interactions with acetylcholine receptors make it a candidate for therapeutic research .

Industry: In the industrial sector, this compound is used in the production of reference materials for analytical standards. These standards are essential for ensuring the accuracy and reliability of analytical data in various fields .

Mechanism of Action

S-Nicotine-5-carboxaldehyde exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ionotropic and composed of five subunits. When this compound binds to these receptors, it influences neuronal excitability and cell signaling mechanisms. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and changes in neuronal activity .

Comparison with Similar Compounds

    Nicotine: The parent compound, which also interacts with nicotinic acetylcholine receptors but lacks the aldehyde functional group.

    S-Nicotine-5-carboxylic acid: The oxidized form of S-Nicotine-5-carboxaldehyde.

    S-Nicotine-5-carbinol: The reduced form of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to undergo specific chemical reactions that are not possible with nicotine or its other derivatives. This functional group also makes it a valuable intermediate in organic synthesis and a useful tool in studying the interactions of nicotine derivatives with biological targets .

Biological Activity

S-Nicotine-5-carboxaldehyde (CAS 852238-97-2) is a derivative of nicotine, a well-known alkaloid primarily associated with tobacco. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and implications in nicotine metabolism. This article will explore its biochemical properties, metabolic pathways, and biological effects, supported by data tables and relevant case studies.

This compound has the molecular formula C11_{11}H14_{14}N2_2O and a molecular weight of 190.24 g/mol. Its structure features a carboxaldehyde functional group attached to the nicotine backbone, which may influence its reactivity and biological interactions.

Metabolism of this compound

The metabolism of nicotine and its derivatives, including this compound, primarily occurs in the liver through various enzymatic pathways. The key enzymes involved include:

  • Cytochrome P450 (CYP) : Specifically CYP2A6, which catalyzes the oxidation of nicotine to cotinine.
  • UDP-glucuronosyltransferases (UGT) : Involved in glucuronidation processes that facilitate the excretion of metabolites.
  • Flavin-containing monooxygenases (FMO) : Contributing to the N-oxidation pathways.

The metabolic pathway for this compound is hypothesized to follow similar routes as nicotine, leading to various metabolites that may exhibit distinct biological activities.

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. A study showed that nicotine derivatives can scavenge free radicals, potentially reducing oxidative stress in cells. This activity is vital for protecting cellular structures from damage caused by reactive oxygen species (ROS).

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. Nicotine itself is known to modulate neurotransmitter release and may enhance cognitive function. Preliminary studies suggest that this compound could mimic these effects by acting on nicotinic acetylcholine receptors (nAChRs), which are implicated in neuroprotection and cognitive enhancement.

Case Studies

  • Cognitive Enhancement : A study involving animal models demonstrated that administration of this compound improved memory retention and learning capabilities compared to controls. This suggests potential applications in treating cognitive decline associated with neurodegenerative diseases.
  • Antitumor Activity : Another investigation highlighted the compound's ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve modulation of apoptotic pathways, indicating a potential role in cancer therapy.

Table 1: Metabolic Pathways of this compound

MetaboliteEnzyme InvolvedPathway TypeBiological Significance
CotinineCYP2A6OxidationPrimary metabolite
3'-HydroxycotinineUGTGlucuronidationExcreted metabolite
Nicotine N-OxideFMON-OxidationMinor metabolite

Table 2: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
NeuroprotectiveEnhanced memory retention
AntitumorInhibition of cancer cell growth

Properties

IUPAC Name

5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEQTJXXUQPCGD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471028
Record name S-NICOTINE-5-CARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852238-97-2
Record name S-NICOTINE-5-CARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde IV (0.011 g, 0.044 mmol) and elemental sulfur (0.0015 g, 0.044 mmol) in 2 mL of toluene was refluxed for 1 day. After filtration through a pad of Celite, and evaporation of the solvent under reduced pressure, the crude material was purified by RPLC (silica gel, 5% EtOAc/hexanes then EtOAc) to afford 0.007 g (83%) of 5-(1-methylpyrrolidin-2-yl)pyridine-3-carbaldehyde V as a clear oil. IR (thin film, neat, NaCl): 2950, 1586, 1370, 1120 cm−1. 1H NMR (CDCl3, 300 MHz) δ 10.13–10.12 (m, 1 H), 8.97–8.96 (m, 1 H), 8.79 (s, 1 H), 8.18 (s, 1 H), 3.30–3.20 (m, 2 H), 2.38–1.67 (m, 4 H); 13C NMR (CDCl3, 100 MHz) δ 191.26, 154.81, 150.91, 135.13, 131.69, 68.53, 57.19, 40.64, 40.64, 35.66, 23.02. HRMS Calcd for C11H14N2O: 191.1184 [M+H]+. Found: 191.1182 [M+H]+. [α]23D−92 (c=0.2, CH2Cl2).
Name
(S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde
Quantity
0.011 g
Type
reactant
Reaction Step One
Quantity
0.0015 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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